1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid
Overview
Description
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C12H14ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenylsulfonyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with 4-chlorobenzenesulfonyl chloride under anhydrous conditions to form the intermediate 1-((4-Chlorophenyl)sulfonyl)piperidine.
Chemical Reactions Analysis
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.
Scientific Research Applications
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Comparison with Similar Compounds
1-((4-Chlorophenyl)sulfonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to the 4-position of the piperidine ring instead of the 2-position.
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure but with a five-membered ring instead of a six-membered piperidine ring.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTVYLYLRFCWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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